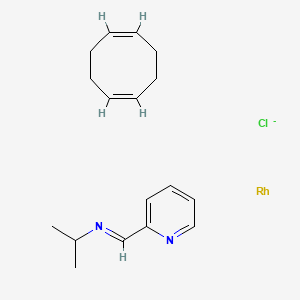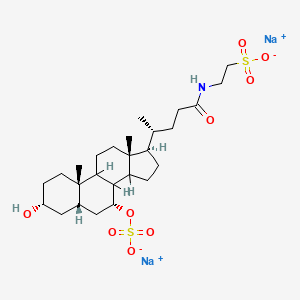
Durhamycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Durhamycin A is a natural product isolated from microbial fermentation extracts. It is a member of the aureolic acid family of antibiotics and has demonstrated potent inhibition of HIV Tat transactivation . The structure of this compound consists of tetrasaccharide and disaccharide moieties attached to a tricyclic aglycone .
Métodos De Preparación
Durhamycin A is derived from a soil isolate, specifically from the species Streptomyces durhamensis . The preparation involves the extraction of the antibiotic from the microbial culture, followed by purification processes. The synthetic routes for this compound include stereoselective synthesis of a model aglycone, which involves the use of various reagents and solvents such as diethyl ether, toluene, dichloromethane, and tetrahydrofuran . Industrial production methods focus on optimizing the fermentation conditions and extraction processes to yield the compound efficiently .
Análisis De Reacciones Químicas
Durhamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triethylamine, diisopropylethylamine, pyridine, and acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with 3-benzyloxymethoxy-2-chloro-benzaldehyde in dichloromethane yields a chlorinated derivative .
Aplicaciones Científicas De Investigación
Durhamycin A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of aureolic acids . In biology, it has been studied for its potent inhibition of HIV Tat transactivation, making it a potential candidate for antiviral therapies . In medicine, this compound’s antiviral properties have been explored for the treatment of HIV . Additionally, it has applications in the industry as an antifungal antibiotic, active against many fungi pathogenic to humans and animals .
Mecanismo De Acción
The mechanism of action of Durhamycin A involves its interaction with the DNA minor groove in high-GC-content regions in a nonintercalative way, requiring magnesium ions . This interaction inhibits the binding of transcription factors necessary for viral replication, thereby exerting its antiviral effects . The primary molecular target is the HIV Tat protein, which is essential for viral replication and progression of HIV disease .
Comparación Con Compuestos Similares
Durhamycin A is part of the aureolic acid family, which includes other compounds such as mithramycin, chromomycin, and olivomycin . These compounds share a similar tricyclic polyketide structure and glycosylation patterns. this compound is unique due to its specific tetrasaccharide and disaccharide moieties . Mithramycin and chromomycin are primarily used as chemotherapeutic agents, while this compound has shown significant antiviral activity . Other similar compounds include UCH9 and chromocyclomycin, which also belong to the aureolic acid family and exhibit varying degrees of biological activity .
Propiedades
Fórmula molecular |
C62H92O28 |
|---|---|
Peso molecular |
1285.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,6S)-6-[(2R,3R,4R,6S)-6-[[7-butan-2-yl-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-4-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C62H92O28/c1-12-22(2)47-36(85-43-18-37(53(70)26(6)80-43)86-41-16-34(65)51(68)24(4)78-41)15-32-13-31-14-33(61(77-11)59(76)50(67)23(3)63)62(58(75)49(31)57(74)48(32)56(47)73)90-46-20-39(55(72)28(8)82-46)88-45-21-40(60(29(9)83-45)84-30(10)64)89-44-19-38(54(71)27(7)81-44)87-42-17-35(66)52(69)25(5)79-42/h13,15,22-29,33-35,37-46,50-55,60-63,65-74H,12,14,16-21H2,1-11H3/t22?,23?,24-,25-,26-,27-,28-,29-,33?,34-,35-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,50?,51-,52-,53-,54-,55-,60+,61?,62?/m1/s1 |
Clave InChI |
GKQPKEYSNFSHDQ-XQGPSDOPSA-N |
SMILES isomérico |
CCC(C)C1=C(C2=C(C3=C(CC(C(C3=O)O[C@H]4C[C@H]([C@@H]([C@H](O4)C)O)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O[C@H]9C[C@H]([C@@H]([C@H](O9)C)O)O)O)O |
SMILES canónico |
CCC(C)C1=C(C2=C(C3=C(CC(C(C3=O)OC4CC(C(C(O4)C)O)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1OC8CC(C(C(O8)C)O)OC9CC(C(C(O9)C)O)O)O)O |
Sinónimos |
durhamycin A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[3',4,6-trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E,6E)-octa-2,4,6-trienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1233088.png)
![3-[(E)-4,6-dimethylhept-2-enyl]oxolane-2,5-dione;2-[3-(oxiran-2-ylmethoxy)propoxymethyl]oxirane;3-(oxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B1233089.png)


